2-(3-Bromophenyl)-2-methylbutan-1-amine, also known as N-[(3-bromophenyl)methyl]-2-methylbutan-2-amine, is a compound of interest in organic chemistry and medicinal research. This compound features a brominated phenyl group attached to a branched amine structure, which may impart unique biological activities.
2-(3-Bromophenyl)-2-methylbutan-1-amine is classified as an aromatic amine due to the presence of a brominated phenyl ring and an amine functional group. It falls under the broader category of substituted amines, which are often studied for their pharmacological properties.
The synthesis commonly involves the following steps:
The molecular formula for 2-(3-Bromophenyl)-2-methylbutan-1-amine is C12H18BrN, with a molecular weight of 256.18 g/mol. The structure consists of a branched aliphatic amine connected to a brominated aromatic ring.
Property | Value |
---|---|
Molecular Formula | C12H18BrN |
Molecular Weight | 256.18 g/mol |
IUPAC Name | N-[(3-bromophenyl)methyl]-2-methylbutan-2-amine |
InChI Key | SIDFRFQMBKJVNC-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C)NCC1=CC(=CC=C1)Br |
The structural representation indicates that the compound has significant steric hindrance due to its branched structure, which may influence its reactivity and biological interactions.
2-(3-Bromophenyl)-2-methylbutan-1-amine can undergo several types of reactions:
These reactions are significant for modifying the compound's properties and creating derivatives that may exhibit enhanced biological activity or different chemical characteristics.
The compound is expected to be a colorless to pale yellow liquid or solid, depending on its purity and form.
Key chemical properties include:
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity .
2-(3-Bromophenyl)-2-methylbutan-1-amine has several applications in scientific research:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0